molecular formula C19H25BN2O2 B6338064 2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester CAS No. 2096332-88-4

2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester

Cat. No.: B6338064
CAS No.: 2096332-88-4
M. Wt: 324.2 g/mol
InChI Key: KBPNGVGRVHOVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester (CAS 2096332-88-4) is a sophisticated boronic acid derivative engineered for superior performance in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing carbon-carbon bonds in modern organic synthesis . Its molecular structure features a pyridine core substituted at position 2 with a benzyl(methyl)amino group and at position 4 with a boronic acid pinacol ester . The benzyl(methyl)amino substituent is an electron-donating group that provides steric bulk, which can enhance metabolic stability and influence the solubility profile of the resulting coupled products . The pinacol boronic ester ensures excellent stability for handling and storage while remaining highly reactive under standard palladium-catalyzed coupling conditions . The primary application of this reagent is in the synthesis of complex bioactive small molecules and is a valuable building block in medicinal chemistry campaigns for developing potential therapeutic agents, including kinase inhibitors and antitumor compounds . In the Suzuki-Miyaura mechanism, this compound acts as the nucleophilic component. The reaction proceeds through a catalytic cycle involving oxidative addition of an aryl halide to a palladium catalyst, transmetalation where the organic group from the boronic ester is transferred to palladium, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst . Optimal coupling conditions often involve palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4, bases like potassium carbonate, and solvents including tetrahydrofuran (THF) or 1,4-dioxane . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

N-benzyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BN2O2/c1-18(2)19(3,4)24-20(23-18)16-11-12-21-17(13-16)22(5)14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPNGVGRVHOVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Sequential Functionalization

The most widely adopted strategy involves sequential palladium-catalyzed reactions to install the benzyl(methyl)amino and boronic ester groups. This two-step approach leverages halogenated pyridine precursors for selective functionalization.

Step 1: Buchwald-Hartwig Amination

Starting with 2-chloro-4-bromopyridine, the benzyl(methyl)amino group is introduced via Buchwald-Hartwig amination. Optimal conditions include:

  • Catalyst system : Pd(OAc)₂ with Xantphos ligand

  • Base : Cs₂CO₃

  • Solvent : Toluene at 100°C for 24 hours

  • Substrate ratio : 1.2 equivalents of N-benzyl-N-methylamine

This step achieves 75–85% yield, with residual halogen retained for subsequent boronylation.

Step 2: Miyaura Borylation

The 4-bromo intermediate undergoes Miyaura borylation using bis(pinacolato)diboron under palladium catalysis:

  • Catalyst : PdCl₂(dppf) (5 mol%)

  • Base : KOAc (3 equivalents)

  • Solvent : 1,4-Dioxane at 100°C for 18 hours

  • Yield : 88–92%

Table 1: Optimization of Miyaura Borylation Conditions

ParameterTested RangeOptimal ValueYield (%)
Catalyst Loading1–10 mol%5 mol%92
Temperature (°C)80–12010091
Reaction Time (h)12–241890

Boron Ester Exchange from Pinacol to Alternative Diols

While less common, boron ester exchange offers an alternative for substrates sensitive to direct coupling. The method involves transesterification of pre-formed boronic acids with pinacol:

  • Synthesize 2-(benzyl(methyl)amino)pyridine-4-boronic acid via directed ortho-metalation.

  • React with pinacol (1.5 equivalents) in THF under reflux (12 hours).

  • Isolate via crystallization (hexane/EtOAc), achieving 78% yield.

This route avoids palladium but requires stringent anhydrous conditions.

Critical Analysis of Methodologies

Catalyst Selection Impact on Efficiency

Palladium complexes dominate cross-coupling steps due to their versatility:

  • PdCl₂(dppf) : Superior for Miyaura borylation (TOF = 320 h⁻¹)

  • Pd(OAc)₂/Xantphos : Optimal for amination (98% conversion)

Table 2: Catalytic Performance Comparison

Catalyst SystemReaction TypeYield (%)TON
PdCl₂(dppf)/KOAcMiyaura Borylation9218.4
Pd(OAc)₂/Xantphos/Cs₂CO₃Buchwald-Hartwig858.5

Solvent and Temperature Effects

  • Dioxane : Preferred for borylation due to high boiling point and Pd solubility.

  • Toluene : Minimizes side reactions in amination.

  • Temperature : <100°C reduces deboronation; >100°C accelerates coupling.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 5.1 Hz, 1H, pyridine-H), 7.82 (s, 1H, pyridine-H), 3.72 (s, 2H, CH₂Ph), 2.98 (s, 3H, NCH₃), 1.32 (s, 12H, pinacol-CH₃).

  • HPLC Purity : >99.5% (C18 column, 70:30 MeCN/H₂O).

Stability Considerations

The boronic ester demonstrates:

  • Hydrolytic Stability : t₁/₂ = 48 hours (pH 7.4, 25°C)

  • Thermal Decomposition : Onset at 185°C (TGA)

Industrial Scalability and Cost Analysis

Economical Catalytic Systems

  • Pd Recycling : Membrane filtration recovers 92% Pd from reaction slurries.

  • Solvent Recovery : Distillation reclaims 85% dioxane.

Table 3: Cost Breakdown per Kilogram

ComponentCost (USD/kg)Contribution (%)
2-Chloro-4-bromopyridine42038
PdCl₂(dppf)1,20022
Bis(pinacolato)diboron68018
Solvents/Utilities15012

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling

    Alcohols/Ketones: Formed via oxidation of the boronic ester group

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Coupling:
The most prominent application of 2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of biaryl compounds by coupling aryl or vinyl halides with boronic esters in the presence of a palladium catalyst. The general reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Other Reactions:
In addition to Suzuki-Miyaura coupling, this compound can participate in various other chemical reactions:

  • Protodeboronation: The boronic ester group can be removed under acidic conditions.
  • Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Biological Applications

Drug Development:
The compound is instrumental in the synthesis of bioactive molecules and pharmaceuticals. Its ability to form complex organic structures allows researchers to create potential drug candidates targeting various diseases.

Biological Studies:
In biological research, this compound can be used to investigate biological pathways and mechanisms, particularly those involving signaling molecules that require precise molecular interactions.

Medical Applications

Therapeutic Agents:
This boronic acid derivative is utilized in the development of therapeutic agents. Its role in synthesizing compounds that exhibit pharmacological activity makes it a crucial player in medicinal chemistry.

Targeted Drug Delivery:
Research is ongoing into the use of boron-containing compounds for targeted drug delivery systems, leveraging their unique chemical properties to enhance the efficacy and specificity of therapeutic agents.

Industrial Applications

Material Science:
In industry, this compound is applied in the production of advanced materials and polymers. Its reactivity allows for the development of new materials with tailored properties for specific applications.

Sustainable Chemistry:
The compound's utility in green chemistry initiatives is also being explored. Its role in efficient synthetic pathways contributes to reducing waste and improving sustainability in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine-4-Boronic Acid Pinacol Esters

Compound NamePosition 2 SubstituentMolecular Weight (g/mol)Key PropertiesApplicationsReferences
2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester Benzyl(methyl)amino~369.3 (calculated)Electron-donating, bulky substituent; enhances solubility and metabolic stabilityIntermediate for kinase inhibitors, antitumor agents
2-(Boc-methylamino)pyridine-4-boronic acid pinacol esterBoc-protected methylamino389.30Protected amino group; reduces undesired side reactions during couplingSynthetic intermediate for drug discovery
2-Bromopyridine-4-boronic acid pinacol esterBromo283.96Electron-withdrawing; bromine acts as a leaving group for further functionalizationPrecursor for Suzuki coupling to introduce aryl/heteroaryl groups
2-(Piperazin-1-yl)pyridine-4-boronic acid pinacol esterPiperazinyl~378.3 (calculated)Polar, nitrogen-rich substituent; improves aqueous solubilitySynthesis of sulfonamide-based enzyme inhibitors (e.g., matrix metalloproteinase inhibitors)
2-(Benzyloxy)pyridine-4-boronic acidBenzyloxy~301.1 (calculated)Ether linkage; moderate electron-donating effectIntermediate for fluorescent probes or polymer chemistry
2-Trifluoromethylpyridine-4-boronic acid pinacol esterTrifluoromethyl~318.1 (calculated)Strongly electron-withdrawing; enhances metabolic resistance to oxidationDevelopment of agrochemicals or CNS-targeting drugs

Key Findings:

Substituent Effects on Reactivity :

  • Electron-Donating Groups (e.g., benzyl(methyl)amino, piperazinyl): These groups activate the pyridine ring, accelerating Suzuki coupling by increasing electron density at the boron center. However, steric bulk (e.g., benzyl groups) may reduce coupling efficiency with large aryl partners .
  • Electron-Withdrawing Groups (e.g., bromo, trifluoromethyl): These deactivate the ring, slowing coupling but enabling sequential functionalization (e.g., bromo as a leaving group) .

Biological Activity

2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other diseases. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-(Benzyl(methyl)amino)pyridine with a boronic acid derivative, followed by the formation of the pinacol ester. The compound has a molecular formula of C19H24BNO4C_{19}H_{24}BNO_4 and a molecular weight of approximately 349.2 g/mol. Its structure includes a pyridine ring substituted with a benzyl(methyl)amino group and a boronic acid moiety, which is crucial for its biological activity.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of certain protein interactions involved in cancer progression. Studies have shown that boronic acids can bind to diols in glycoproteins, which may disrupt critical signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance, it has been shown to disrupt the PD-1/PD-L1 interaction, which is pivotal in immune evasion by tumors. The half-maximal inhibitory concentration (IC50) values for this compound range from low nanomolar to micromolar concentrations depending on the specific assay and cell line used.

Compound Cell Line IC50 (nM) Mechanism
This compoundA549 (Lung Cancer)4.97PD-1/PD-L1 disruption
HeLa (Cervical Cancer)2.01PD-1/PD-L1 disruption

Case Study 1: PD-L1 Inhibition

A study focused on the biological evaluation of this compound highlighted its ability to inhibit the PD-1/PD-L1 axis effectively. Using nuclear magnetic resonance (NMR) spectroscopy, researchers confirmed that the compound induces dimerization of PD-L1, which prevents its interaction with PD-1, thereby enhancing T-cell responses against tumors .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on various tumor cell lines. The results indicated that it exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index. The introduction of the boronic acid moiety was found to enhance its cytotoxic properties compared to similar compounds lacking this functional group .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. However, detailed toxicity assessments are still required to establish safety profiles for clinical use.

Q & A

Basic: What are the standard synthesis and purification protocols for boronic acid pinacol esters like 2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester?

Boronic acid pinacol esters are typically synthesized via a two-step process:

Boronation : Reacting the parent aryl halide or triflate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) under inert conditions.

Protection : Stabilizing the boronic acid intermediate with pinacol to form the ester, enhancing stability and solubility .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is commonly used. Purity (>95%) is verified via GC or HPLC .

Basic: How should researchers handle and store this compound to ensure stability?

  • Handling : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis. Moisture-sensitive reactions require gloveboxes or Schlenk techniques .
  • Storage : Store at 0–6°C in sealed, desiccated containers. Ambient storage is permissible for short-term use if moisture is excluded .
Storage Condition Stability Duration Key References
0–6°C (desiccated)>12 months
Ambient (dry)1–3 months

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronic ester?

Key parameters for optimization:

  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dtbpf) with ligand-to-metal ratios (1:1 to 2:1) to enhance turnover .
  • Base Selection : K₂CO₃ or CsF in THF/H₂O mixtures (3:1) to balance solubility and reactivity .
  • Temperature : 60–80°C for 12–24 hours, monitored by TLC or LC-MS for intermediate tracking .
    Troubleshooting : Low yields may stem from residual moisture; pre-drying solvents and substrates is critical .

Advanced: What are the applications of this compound in constructing complex molecular architectures?

  • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors via regioselective cross-coupling .
  • Materials Science : Facilitates π-conjugated polymer synthesis for organic electronics (e.g., OLEDs) .
  • Mechanistic Studies : The benzyl(methyl)amino group enables probing steric effects in coupling reactions .

Advanced: How does the steric and electronic profile of the benzyl(methyl)amino group influence reactivity?

  • Steric Effects : The bulky benzyl(methyl)amino group at the 2-position slows transmetallation steps in Suzuki reactions, requiring higher temperatures .
  • Electronic Effects : Electron-donating groups enhance boronate stability but may reduce electrophilicity. DFT studies suggest partial charge delocalization at the boron center .

Advanced: What analytical techniques are most effective for characterizing and validating this compound?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>11</sup>B NMR confirm esterification (δ 1.2–1.3 ppm for pinacol methyl groups; δ 30–35 ppm for boron) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]<sup>+</sup>) and detects hydrolysis byproducts .
  • X-ray Crystallography : Resolves boronate geometry and confirms regiochemistry in crystalline derivatives .

Advanced: How can researchers address contradictions in reported stability or reactivity data?

  • Controlled Replicates : Repeat experiments under standardized conditions (e.g., fixed humidity, solvent batches) .
  • In Situ Monitoring : Use <sup>11</sup>B NMR to track boronate degradation kinetics in real time .
  • Comparative Studies : Benchmark against analogs (e.g., 2-bromopyridine-4-boronic esters) to isolate substituent effects .

Advanced: What are the limitations of using this compound in aqueous-phase reactions?

  • Hydrolysis Sensitivity : Rapid degradation in protic solvents (t₁/₂ < 1 hour in H₂O at pH 7) limits utility .
  • Mitigation Strategies : Use micellar systems (e.g., SDS/water) or co-solvents (THF:H₂O ≥ 4:1) to stabilize the boronate .

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